Megestrol acetate

Glucocorticoid activity In vivo pharmacology Off-target effects

Megestrol acetate (MGA) offers key advantages over MPA: ~50% lower in vivo glucocorticoid activity minimizes confounding metabolic/HPA-axis effects for cleaner progestin studies. High PR selectivity reduces off-target AR/GR crosstalk—ideal for pathway-specific transcriptional analyses. MGA is a validated potent CYP3A4 inducer (>4-fold in human hepatocytes) and a more effective P-gp modulator than progesterone. Choose MGA for reproducible results in PR pharmacology, DDI prediction, and MDR research.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 51154-23-5
Cat. No. B3053125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMegestrol acetate
CAS51154-23-5
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1
InChIKeyRQZAXGRLVPAYTJ-GQFGMJRRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Megestrol Acetate (CAS 51154-23-5): Preclinical and Clinical Differentiation for Informed Procurement


Megestrol acetate (MGA; CAS 51154-23-5) is a synthetic pregnane-type progestin and a progesterone receptor (PR) agonist [1]. It is structurally related to medroxyprogesterone acetate (MPA) and chlormadinone acetate (CMA) [2]. Unlike progesterone, MGA is orally bioavailable and is not metabolized into other neuroactive steroid compounds, a property that confers specific experimental advantages [3]. MGA exhibits a complex polypharmacology profile, demonstrating high-affinity binding to the progesterone receptor (bovine PR Ki = 1.44 nM), the glucocorticoid receptor (human GR Ki = 8.77 nM), and the androgen receptor (rat AR Ki = 20 nM) .

Why Megestrol Acetate is Not Interchangeable with Other Progestins: A Basis for Evidence-Based Selection


Progestins are not a homogenous class; their distinct steric and electronic structures dictate unique polypharmacological profiles at the molecular level, which translate into divergent in vitro and in vivo outcomes [1]. Generic substitution based solely on progestational activity is scientifically unsound. For example, megestrol acetate (MGA) and its closest structural analog, medroxyprogesterone acetate (MPA), exhibit quantitatively different affinities for off-target steroid receptors and divergent induction of drug-metabolizing enzymes [2]. MGA demonstrates higher progestin selectivity and lower in vivo glucocorticoid activity than MPA, while also acting as a specific inducer of CYP3A4 [3][4]. These are not minor variances; they are verifiable, quantitative differences that can significantly impact experimental reproducibility, downstream metabolic effects, and clinical trial outcomes. The following evidence guide provides the specific, comparator-based data necessary to justify the scientific selection of megestrol acetate over its analogs.

Quantitative Differential Evidence for Megestrol Acetate vs. Medroxyprogesterone Acetate and Other Comparators


In Vivo Glucocorticoid Activity of Megestrol Acetate is 50% Lower than Medroxyprogesterone Acetate

In a head-to-head in vivo comparison, oral administration of megestrol acetate (MGA) exhibited approximately 25% of the eosinopenic and hyperglycemic activity of an equal weight of cortisol, while medroxyprogesterone acetate (MPA) showed about 50% of this activity [1]. This directly demonstrates that MGA has significantly lower intrinsic glucocorticoid activity in vivo than its closest structural analog, MPA.

Glucocorticoid activity In vivo pharmacology Off-target effects

Higher Progestin Selectivity for Megestrol Acetate vs. Medroxyprogesterone Acetate in Multivariate Receptor Profiling

A multivariate analysis of 20 steroids for binding to progesterone, androgen, and glucocorticoid receptors identified megestrol acetate (MGA) as having 'high progestin selectivity' [1]. In contrast, medroxyprogesterone acetate (MPA) was classified with a specificity profile 'most similar to that of progesterone,' indicating a broader, less selective receptor interaction pattern [1].

Receptor selectivity Polypharmacology Steroid receptor profiling

Megestrol Acetate is a Specific Inducer of CYP3A4 (>4-fold Induction), a Key Differentiation from Other Progestins

In primary human hepatocytes, megestrol acetate (MGA) significantly induced CYP3A4 levels and activity by more than 4-fold (>4-folds) via activation of the human pregnane X receptor (hPXR) [1]. This mechanism was found to be specific to MGA, with other tested nuclear receptors showing no response, and the study concluded that MGA has the potential to cause drug interactions with CYP3A4 substrates [1]. While a class-level inference might be drawn for other progestins, the magnitude and mechanism of induction for MGA are specifically characterized.

Drug metabolism CYP3A4 induction Drug-drug interactions

Megestrol Acetate Exhibits Lower Antiproliferative Potency than Medroxyprogesterone Acetate in a Receptor-Negative Cervical Cancer Cell Line

In a comparative study of non-genomic antiproliferative effects on the receptor-negative C-4I cervical cancer cell line, megestrol acetate (MGA) inhibited cell growth by 25% at a concentration of 2.6–3.2 μM, whereas medroxyprogesterone acetate (MPA) achieved 38% inhibition under the same conditions [1]. The calculated I25 (concentration for 25% inhibition) for MGA was 570 nM, compared to 78 nM for MPA and 7.7 nM for progesterone [1].

Antiproliferative activity Non-genomic effects Cervical cancer

Megestrol Acetate Shows Greater Efficacy than Progesterone in Modulating Multidrug Resistance (MDR)

In a comparative study of MDR reversal, megestrol acetate (MA) at low doses was more effective than progesterone (PRG) in sensitizing MDR cells to vincristine (VCR) and enhancing their accumulation of [3H]-VCR [1]. At 100 μM, MA markedly enhanced the binding of [3H]-azidopine to P-glycoprotein (P-gp), a key efflux pump in MDR, while PRG had little effect [1].

Multidrug resistance P-glycoprotein Chemosensitization

Megestrol Acetate Shows 5.3-Fold Higher Affinity for Bovine Progesterone Receptor than Progesterone

A characterization of steroidal growth promoters found that megestrol acetate (MGA) exhibited a 5.3-fold higher affinity for the bovine progestin receptor (bPR) compared to the endogenous ligand, progesterone [1]. In contrast, MGA showed only weak affinity for the recombinant human androgen receptor (rhAR) [1].

Progesterone receptor Binding affinity Receptor pharmacology

Optimal Scientific and Industrial Use Cases for Megestrol Acetate Based on Quantitative Differentiation


In Vivo Studies Requiring Minimized Glucocorticoid Confounders

When designing an in vivo experiment to isolate the effects of progestin receptor activation, the choice of progestin is critical. Megestrol acetate's 50% lower in vivo glucocorticoid activity compared to medroxyprogesterone acetate makes it the superior choice to minimize confounding glucocorticoid-mediated effects on metabolism, immune function, and the HPA axis [1]. This leads to cleaner, more interpretable data and a reduction in glucocorticoid-associated side effects.

Selective Activation of Progesterone Receptor Pathways in Polypharmacology Profiling

For researchers conducting pathway-specific analyses, megestrol acetate offers a distinct advantage. Its classification as having 'high progestin selectivity' in multivariate receptor profiling, compared to the broader profile of MPA, positions MGA as a more precise pharmacological tool [1]. This is ideal for studies requiring selective engagement of PR-mediated transcriptional programs with minimal cross-talk from androgen or glucocorticoid receptors.

Investigations of CYP3A4-Mediated Drug-Drug Interactions (DDI)

In preclinical drug development and pharmacology, megestrol acetate serves as a specific and potent hPXR-mediated CYP3A4 inducer [1]. This property makes it a valuable positive control compound or a model substrate for studying the mechanisms of CYP3A4 induction and for predicting potential drug-drug interactions in co-therapy scenarios. Its >4-fold induction effect in human hepatocytes provides a robust and reproducible signal for assay development.

Studies on Multidrug Resistance (MDR) and P-Glycoprotein Function

Megestrol acetate is a more effective modulator of P-glycoprotein (P-gp) function than progesterone [1]. It is therefore a preferred tool compound for in vitro studies of MDR reversal mechanisms. Researchers can use MGA to investigate P-gp-mediated drug efflux, screen for new MDR modulators, or validate the functional expression of P-gp in cell line models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Megestrol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.